8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione is a complex organic compound belonging to the class of purines, which are nitrogen-containing heterocyclic compounds. This specific compound features a unique structure that includes a long alkyl chain (hexadecyl) and an azepane ring, which may contribute to its biological activity. Purine derivatives are significant in pharmacology and biochemistry due to their roles in nucleic acid structure and function, as well as their potential therapeutic applications.
The compound is synthesized through various chemical methods that involve the modification of existing purine structures. Research indicates that derivatives of purine-2,6-dione can be synthesized to enhance their pharmacological properties, particularly as ligands for serotonin receptors, which are implicated in mood regulation and anxiety disorders .
8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione can be classified under:
The synthesis of 8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione involves several key steps:
Technical details of these reactions often include the use of specific solvents (e.g., tetrahydrofuran) and conditions (e.g., microwave irradiation) to enhance yields and reduce reaction times .
Key molecular data includes:
The compound can participate in various chemical reactions typical for purine derivatives, including:
Technical details regarding these reactions typically involve specific conditions such as temperature, pH, and solvent choice to optimize yields and selectivity.
The mechanism of action for 8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione primarily involves its interaction with serotonin receptors (5-HT1A, 5-HT2A). Upon binding to these receptors:
Data from pharmacological studies indicate that compounds with similar structures exhibit significant antidepressant and anxiolytic effects in animal models .
Key physical properties include:
Chemical properties relevant to this compound include:
Relevant data from studies suggest that modifications in substituents can significantly alter these properties .
8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione has potential applications in several scientific domains:
Research continues to explore its efficacy and safety profiles for future clinical applications .
The compound 8-azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione follows systematic IUPAC naming conventions that precisely define its molecular architecture. The root "purine-2,6-dione" identifies the xanthine-derived core structure featuring oxygen substitutions at positions 2 and 6. The prefix "8-azepan-1-yl" specifies a seven-membered N-heterocyclic ring (azepane) attached via its nitrogen atom to the purine's C8 position. "7-hexadecyl" denotes a 16-carbon alkyl chain bonded to the N7 nitrogen, while "3-methyl" indicates methylation at the N3 position. This nomenclature comprehensively differentiates it from analogues with alternative substituents, such as 8-azepan-1-yl-7-(3-methyl-but-2-enyl) derivatives or 8-morpholin-4-yl variants [2] [3] [5]. The systematic name reflects three critical structural elements: the hydrophobic hexadecyl chain, the conformationally flexible azepane ring, and the methylated xanthine core.
The empirical formula of this compound, C₂₈H₄₉N₅O₂, confirms a complex heterocyclic structure integrating 28 carbon atoms, 49 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms. Elemental analysis reveals a carbon-dominated composition (68.97% by mass), consistent with the extended aliphatic chain. Its molecular weight is 487.73 g/mol, placing it in the mid-to-high range for biologically relevant purine derivatives. This mass significantly exceeds simpler analogues like 3,7-dihydro-3-methyl-1H-purine-2,6-dione (MW: 166.14 g/mol; C₆H₆N₄O₂) and 8-azepan-1-yl-7-benzyl derivatives (MW: 353.42 g/mol; C₁₉H₂₃N₅O₂) [3] [6] [7]. The hexadecyl substituent contributes 296.56 g/mol (60.8% of total mass), dominating the molecular weight profile and conferring pronounced lipophilicity.
Table 1: Molecular Formula and Weight Comparison of Purine-2,6-dione Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|
8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione | C₂₈H₄₉N₅O₂ | 487.73 |
8-Azepan-1-yl-7-(3-methyl-but-2-enyl)-3-methyl-3,7-dihydro-purine-2,6-dione | C₂₁H₃₁N₅O₂ | 385.51 |
8-Azepan-1-yl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione | C₁₉H₂₃N₅O₂ | 353.42 |
7-Hexadecyl-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione | C₂₆H₄₅N₅O₃ | 475.70 |
The SMILES notation (CCCCCCCCCCCCCCCCn1c(nc2c1c(=O)[nH]c(=O)n2C)N1CCCCCC1
) provides a linear textual description encoding atomic connectivity and key functional groups. It explicitly defines:
CCCCCCCCCCCCCCCC
) n1c(nc2c1...)
c(=O)[nH]c(=O)
) n2C
) N1CCCCCC1
) The InChI representation (not fully provided in sources but derivable from SMILES) would systematically describe layers including molecular formula, connectivity, tautomeric states, and stereochemistry. The standard InChI for this compound would highlight the absence of stereocenters but incorporate the lactam-lactim tautomerism inherent to xanthines. These representations enable unambiguous computational reconstruction of the 3D structure and facilitate cheminformatics analyses [3] [5]. Unlike simpler purine diones, this compound’s SMILES emphasizes the long, flexible alkyl chain and the azepane’s conformational freedom, both critical for molecular docking studies.
Structurally analogous purine-2,6-diones exhibit significant property variations dictated by their N7 and C8 substituents:
N7 Substitution Effects:Replacement of the hexadecyl chain (C₁₆H₃₃) with shorter or cyclic groups drastically alters physicochemical behavior. The hexadecyl derivative exhibits extreme lipophilicity (calculated logP = 8.685) compared to 7-(3-methyl-but-2-enyl) analogues (logP ~5–6) or 7-benzyl derivatives (logP ~4–5). This 16-carbon chain contributes 15 rotatable bonds, yielding a high conformational entropy penalty upon target binding [3] [5] [7].
C8 Heterocycle Modifications:Substituting azepane with morpholine (as in 7-hexadecyl-3-methyl-8-morpholin-4-yl-purine-2,6-dione) introduces an oxygen heteroatom, reducing ring basicity and increasing polarity (PSA: 70 Ų vs. 60.7 Ų for azepane). Azepane’s larger ring size (7-membered vs. morpholine’s 6-membered ring) enhances steric bulk and flexibility, potentially enabling unique binding modes [10].
Drug-Likeness Considerations:The hexadecyl-azepane derivative violates three Lipinski rules: molecular weight >500 g/mol (487.73), high logP (>5), and H-bond acceptors >10 (count=7). In contrast, 8-azepan-1-yl-7-(2-azepan-1-yl-ethyl) variants (MW: 388.51 g/mol; C₂₀H₃₂N₆O₂) and 3-methyl-7-phenethyl derivatives (MW: 367.45 g/mol; C₂₀H₂₅N₅O₂) comply better with conventional drug-likeness criteria [1] [4] [9].
Table 2: Structural and Property Comparison of Purine-2,6-dione Analogues
Compound | N7 Substituent | C8 Substituent | logP | PSA (Ų) | Rotatable Bonds |
---|---|---|---|---|---|
8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione | Hexadecyl (C16) | Azepane | 8.685 | 70 | 15 |
8-Azepan-1-yl-3-methyl-7-(3-methyl-but-2-enyl)-3,7-dihydro-purine-2,6-dione | Prenyl derivative | Azepane | ~5.8* | ~70 | 8 |
8-Azepan-1-yl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione | Benzyl | Azepane | ~4.5* | 70 | 5 |
7-Hexadecyl-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione | Hexadecyl (C16) | Morpholine | ~7.2* | 60.7 | 15 |
*Estimated from structural analogues
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7